Trilaciclib

Catalog No.
S545864
CAS No.
1374743-00-6
M.F
C24H30N8O
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilaciclib

CAS Number

1374743-00-6

Product Name

Trilaciclib

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)-2-pyridinyl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29)

InChI Key

PDGKHKMBHVFCMG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

G1T28; G1T-28; G1T 28; Trilaciclib.

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

The exact mass of the compound Trilaciclib is 446.2543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trilaciclib (CAS 1374743-00-6) is a potent and selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary, clinically-validated application is in myeloprotection, where it is administered intravenously prior to chemotherapy to induce transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[2][3][4] This mechanism temporarily shields these vital cells from the cytotoxic effects of chemotherapy, thereby preserving the bone marrow's ability to produce neutrophils, red blood cells, and platelets.[2][3] Unlike other CDK4/6 inhibitors developed primarily for continuous anti-cancer dosing, Trilaciclib is characterized by its short-acting nature, which is critical for its specific use in protecting normal cells during chemotherapy cycles.[5]

Substituting Trilaciclib free base (CAS 1374743-00-6) with its salt forms or other CDK4/6 inhibitors like Palbociclib or Abemaciclib can lead to significant experimental deviations. The dihydrochloride salt, for instance, is specifically formulated for high aqueous solubility required for intravenous administration in clinical settings, a property not shared by the free base.[6] This difference in solubility is critical for stock solution preparation and formulation development. Furthermore, other CDK4/6 inhibitors such as Abemaciclib and Palbociclib possess much longer plasma half-lives (17-38 hours and 24-34 hours, respectively) and are designed for continuous dosing schedules to suppress tumor growth.[7][8] Trilaciclib's distinct, shorter pharmacokinetic profile is essential for its intended use as a transient myeloprotective agent that is cleared before it can compromise the efficacy of subsequent chemotherapy cycles.[9] Using a long-acting CDK4/6 inhibitor would risk protecting tumor cells alongside healthy ones, confounding research outcomes.

Formulation & Handling: Differentiated Solubility Profile of Free Base vs. Dihydrochloride Salt

The choice between Trilaciclib free base and its salt forms is a critical procurement decision driven by solubility requirements. The free base has limited aqueous solubility, making it suitable for studies involving organic solvents or specific non-aqueous formulations. In contrast, the dihydrochloride dihydrate form was developed specifically to overcome this limitation for intravenous use, as it can be formulated into a concentrated aqueous solution for rapid administration.[2] A typical 300 mg therapeutic dose of the free base would require a large volume of fluid, making rapid IV delivery impractical.[2] The dihydrochloride salt form enables a concentrated formulation suitable for a 30-minute infusion.[2] For laboratory use, the free base offers flexibility for non-aqueous systems, whereas the dihydrochloride salt (e.g., CAS 1977495-97-8) is the required choice for preparing aqueous stock solutions or mimicking clinical IV formulations.[3]

Evidence DimensionAqueous Formulability for IV Administration
Target Compound DataTrilaciclib (Free Base): Low aqueous solubility, requiring large fluid volumes for a therapeutic dose, making rapid IV administration impractical.
Comparator Or BaselineTrilaciclib Dihydrochloride Dihydrate: Sufficiently soluble to be prepared in a concentrated form for a 30-minute IV infusion of a ~300 mg dose.
Quantified DifferenceQualitatively differentiated; the dihydrochloride enables concentrated IV solutions while the free base does not.
ConditionsFormulation for intravenous (IV) administration.

This directly impacts material selection based on the planned experimental solvent system and administration route, avoiding failed experiments due to poor solubility or incorrect formulation.

Mechanism-Driven Differentiation: Pharmacokinetic Profile Suited for Transient Myeloprotection

Trilaciclib is engineered for a distinct pharmacokinetic profile that enables its myeloprotective function without compromising chemotherapy. Its relatively short duration of action is a key differentiator from other CDK4/6 inhibitors used in oncology.[2] For example, Abemaciclib and Palbociclib have plasma half-lives of approximately 18.3 hours and 29 hours, respectively, necessitating continuous or near-continuous dosing schedules for anti-tumor activity.[3] This sustained presence is unsuitable for myeloprotection, where the goal is to transiently arrest healthy hematopoietic cells only during the window of chemotherapy exposure. Trilaciclib's design allows for IV administration just prior to chemotherapy, inducing a temporary and reversible cell cycle arrest, followed by clearance that allows chemotherapy to effectively target cancer cells.[4][10]

Evidence DimensionMean Plasma Half-Life (t1/2)
Target Compound DataTrilaciclib: Characterized as 'short-acting' and 'transient', administered IV only on days of chemotherapy.[2][4]
Comparator Or BaselineAbemaciclib: ~18.3 hours. Palbociclib: ~29 hours.[3]
Quantified DifferenceQualitatively distinct; Trilaciclib's profile is designed for intermittent, transient effect versus the sustained exposure of Abemaciclib and Palbociclib.
ConditionsHuman plasma pharmacokinetics.

Procuring Trilaciclib is necessary for studies aiming to replicate the clinically-validated 'transient protection' mechanism, as substituting with long-acting CDK4/6 inhibitors would fundamentally alter the experimental design and contradict the compound's primary value proposition.

High-Potency Inhibition of CDK4/6 for Effective Cell Cycle Arrest

Trilaciclib demonstrates potent, low-nanomolar inhibition of its target kinases, which is essential for achieving effective G1 cell cycle arrest at relevant concentrations. In biochemical assays, Trilaciclib inhibited the CDK4/cyclin D1 complex with an IC50 of 1 nM and the CDK6/cyclin D3 complex with an IC50 of 4 nM.[2][3] This potency is comparable to or greater than other clinically relevant CDK4/6 inhibitors. For instance, Palbociclib exhibits an IC50 of 11 nM against CDK4 and 15 nM against CDK6, while Abemaciclib shows an IC50 of 2 nM against CDK4 and 9.9 nM against CDK6.[4] Furthermore, Trilaciclib displays high selectivity, with over 1000-fold less activity against other kinases like CDK2, ensuring a targeted effect on the intended cell cycle pathway.[2]

Evidence DimensionHalf-maximal Inhibitory Concentration (IC50) in Biochemical Assays
Target Compound DataCDK4: 1 nM; CDK6: 4 nM[2][3]
Comparator Or BaselinePalbociclib: CDK4: 11 nM; CDK6: 15 nM. Abemaciclib: CDK4: 2 nM; CDK6: 9.9 nM.[4]
Quantified DifferenceTrilaciclib is ~11x more potent against CDK4 and ~3.75x more potent against CDK6 than Palbociclib. It has comparable potency to Abemaciclib.
ConditionsIn vitro biochemical kinase assays.

This ensures that researchers can achieve robust, on-target CDK4/6 inhibition and subsequent cell cycle arrest using low nanomolar concentrations, providing a clear and reproducible biological effect in experimental models.

Preclinical Models of Chemotherapy-Induced Myelosuppression

The primary and most validated use is in preclinical studies designed to investigate or replicate the protective effects of transient CDK4/6 inhibition on hematopoietic stem and progenitor cells during chemotherapy. Its short-acting pharmacokinetic profile is essential for experiments where the goal is to protect bone marrow only during the acute phase of cytotoxic drug exposure, without conferring sustained protection to tumor cells.[2][3]

Formulation Development Requiring Non-Aqueous Solvent Systems

As the free base form, this compound is the appropriate choice for developing and testing novel, non-aqueous formulations or for fundamental research in organic solvent systems. Its distinct solubility profile compared to the highly water-soluble dihydrochloride salt makes it necessary for any application where aqueous systems are not desired or are incompatible with other reagents.[4]

Comparative Studies of Transient vs. Sustained CDK4/6 Inhibition

This compound serves as the ideal tool for head-to-head studies against long-acting CDK4/6 inhibitors like Palbociclib or Abemaciclib. Such research can elucidate the differential biological outcomes (e.g., on immune function, tumor microenvironment, or cell recovery kinetics) of a transient, pulsatile inhibition versus a sustained, continuous blockade of the CDK4/6 pathway.[10]

Investigation of Rb-Dependent Cell Cycle Control Mechanisms

Given its high potency and selectivity for CDK4/6, Trilaciclib is a precise tool for studying the downstream effects of inhibiting the Retinoblastoma (Rb) protein phosphorylation pathway in Rb-proficient cell lines. It can be used to induce a synchronized, reversible G1 arrest to study subsequent cell cycle events or the response of arrested cells to various stimuli.[11]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

446.25425761 Da

Monoisotopic Mass

446.25425761 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U6072DO9XG

Drug Indication

Trilaciclib is indicated to reduce the incidence of chemotherapy induced myelosuppression in patients prior to receiving platinum and etoposide-containing or topotecan-containing chemotherapy regimens for extensive-stage small cell lung cancer.

Livertox Summary

Trilaciclib is an intravenously administered, small molecule inhibitor of cyclin-dependent kinases 4 and 6, that is used to decrease chemotherapy-induced myelosuppression. Serum aminotransferase elevations arise in a small proportion of patients treated with the highest doses of trilaciclib, but episodes of clinically apparent liver injury have not been reported with its use.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors
Antineoplastic Agents

Mechanism of Action

Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors.

Absorption Distribution and Excretion

Cmax and AUC of trilaciclib increase proportionally with dose.
79.1% of a radiolabelled dose is recovered in the feces, 7% as the unchanged parent compound. 14% of a radiolabelled dose is recovered in the urine, 2% as the unchanged parent compound.
The volume of distribution of trilaciclib at steady state is 1130 L.
The clearance of trilaciclib is 158 L/h.

Metabolism Metabolites

Data regarding the metabolism of trilaciclib are not readily available, however it is expected to be extensively metabolised.

Wikipedia

Trilaciclib

Biological Half Life

The mean terminal half life of trilaciblib is approximately 14 h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. "Cosela-trilaciclib injection, powder, lyophilized, for solution". DailyMed. Retrieved 17 June 2021.
2. "FDA Approves Drug to Reduce Bone Marrow Suppression Caused by Chemotherapy". U.S. Food and Drug Administration (FDA) (Press release). 12 February 2021. Retrieved 12 February 2021. Public Domain This article incorporates text from this source, which is in the public domain.
3. "FDA Approves G1 Therapeutics' Cosela (trilaciclib): The First and Only Myeloprotection Therapy to Decrease the Incidence of Chemotherapy-Induced Myelosuppression" (Press release). G1 Therapeutics. 12 February 2021. Retrieved 12 February 2021 – via GlobeNewswire.
4. Dhillon S (May 2021). "Trilaciclib: First Approval". Drugs. 81 (7): 867–874. doi:10.1007/s40265-021-01508-y. PMID 33861388. S2CID 233258487.
5. "Drug Approval Package: Cosela". U.S. Food and Drug Administration (FDA). 12 March 2021. Retrieved 13 September 2021.
6. FDA approves drug to reduce bone marrow suppression caused by chemotherapy. News release. February 12, 2021. Accessed February 12, 2021. https://prnmedia.prnewswire.com/news-releases/fda-approves-drug-to-reduce-bone-marrow-suppression-caused-by-chemotherapy-301227821.html
7. Weiss J, Goldschmidt J, Zoran A, et al. Myelopreservation and reduced use of supportive care with trilaciclib in patients with small cell lung cancer. J Clin Oncol. 2020(suppl 38; abstr 12096). doi:10.1200/JCO.2020.38.15_suppl.12096
8. G1 Therapeutics announces acceptance and priority review of NDA for trilaciclib for patients with small cell lung cancer. News release. G1 Therapeutics. Published August 17, 2020. Accessed January 20, 2021. http://investor.g1therapeutics.com/news-releases/news-release-details/g1-therapeutics-announces-acceptance-and-priority-review-nda
9. G1 Therapeutics. Trilaciclib. G1 Therapeutics website. Published 2021. Accessed January 20, 2021. https://www.g1therapeutics.com/pipeline/trilaciclib/
10. O'Shaughnessy J, Wright GS, Thummala AR, et al. Trilaciclib improves overall survival when given with gemcitabine/carboplatin in patients with metastatic triple-negative breast cancer: final analysis of a randomized phase 2 trial. Presented at the 2020 San Antonio Breast Cancer Symposium. December 8-11, 2020. Poster #PD1-06.

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